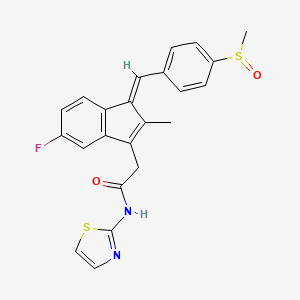![molecular formula C21H22N6O3 B11151228 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11151228.png)
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE is a complex organic compound that features both imidazolidinone and triazolopyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Phenylethyl Group: This step involves the alkylation of the imidazolidinone with a phenylethyl halide in the presence of a base.
Formation of the Triazolopyridine Moiety: This can be synthesized separately by cyclization of a suitable precursor, such as a pyridine derivative with a triazole-forming reagent.
Coupling of the Two Moieties: The final step involves coupling the imidazolidinone and triazolopyridine moieties through a suitable linker, such as a propanamide group, using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the phenylethyl group or the triazolopyridine moiety using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
科学的研究の応用
3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.
作用機序
The mechanism of action of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-[2,5-DIOXO-1-(1-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
- 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-[3-METHYLSULFANYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C21H22N6O3 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C21H22N6O3/c28-19(22-14-18-25-24-17-8-4-5-12-26(17)18)10-9-16-20(29)27(21(30)23-16)13-11-15-6-2-1-3-7-15/h1-8,12,16H,9-11,13-14H2,(H,22,28)(H,23,30) |
InChIキー |
JXJRHMPAOWFOFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11151145.png)
![N~2~-{3-[(4-methoxyphenethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11151157.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B11151162.png)
![N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11151169.png)
![6-hexyl-4-phenyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11151177.png)
![7-[(4-Fluorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one](/img/structure/B11151190.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B11151191.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B11151195.png)
![3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11151196.png)
![6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11151208.png)
![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11151210.png)
![N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11151215.png)

![3-[(pentamethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151243.png)
